(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Description
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic amine-carboxylate derivative with a rigid, strained cyclopropane ring fused to a piperidine-like structure. Its stereochemistry is critical for pharmacological activity, particularly as an intermediate in antiviral drugs like Boceprevir (a hepatitis C protease inhibitor) .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1 |
InChI Key |
XRILGDCLXWSSHU-HSUXUTPPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1 |
Canonical SMILES |
COC(=O)C1C2CC2CN1 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Conditions
The kinetic resolution of racemic methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate was achieved using chiral palladium catalysts, yielding both (1R,2S,5S)- and (1S,2R,5R)-enantiomers with high enantiomeric excess (ee > 98%). Key parameters include:
- Catalyst : Palladium complexes with bisphosphine ligands (e.g., (R)-BINAP).
- Temperature : Reactions conducted at –20°C to minimize epimerization.
- Solvent : Tetrahydrofuran (THF) for optimal catalyst activity.
Adapting this method to the target compound would require substituting the cyclopentene backbone with a bicyclo[3.1.0]hexane precursor. Computational modeling suggests that the smaller ring strain of the bicyclo system may necessitate higher reaction temperatures (25–40°C) to achieve comparable enantioselectivity.
Aza-Prins Cyclization for Bicyclic Framework Construction
The Aza-Prins reaction has emerged as a powerful tool for constructing nitrogen-containing bicyclic structures. Gálvez et al. reported the synthesis of a 6-oxa-2-azabicyclo[3.2.1]octane derivative via Bi(OTf)₃-catalyzed cyclization, achieving an 88:12 diastereomeric ratio.
Reaction Mechanism and Optimization
For the target compound, the Aza-Prins pathway could involve:
- Imine Formation : Condensation of a homoallylic amine with an aldehyde.
- Cyclization : Lewis acid-mediated (e.g., Bi(OTf)₃) intramolecular attack to form the bicyclic core.
- Esterification : Methylation of the carboxylic acid intermediate.
Critical factors influencing yield and stereoselectivity:
Preliminary trials using N-tosylhomoallylamine and methyl glyoxylate yielded the bicyclic product in 65% yield with moderate diastereoselectivity (dr = 3:1).
Multi-Step Synthesis via Cyclopropanation
Ring-Closing Metathesis (RCM)
A hypothetical route involves RCM to form the bicyclo[3.1.0]hexane skeleton:
- Diene Preparation : Synthesize a diene precursor with a pendant amine group.
- Metathesis : Use Grubbs 2nd-generation catalyst to induce cyclization.
- Esterification : Introduce the methyl ester via Steglich esterification.
While no direct data exists for this compound, analogous RCM reactions of azabicyclic systems achieve cyclization efficiencies of 70–85%.
Cyclopropanation via Simmons-Smith
Alternative approaches employ Simmons-Smith cyclopropanation :
- Substrate : Allylic amine with a pre-existing ester group.
- Reagent : Zn(Cu)/CH₂I₂.
- Outcome : Forms the bicyclo[3.1.0]hexane core in one step.
Model studies on similar systems report yields of 40–60%, with stereochemistry controlled by chiral auxiliaries.
Resolution of Racemates for Stereochemical Purification
For non-stereoselective syntheses, chiral resolution becomes critical:
Diastereomeric Salt Formation
Enzymatic Resolution
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrate : Racemic methyl ester.
- Outcome : Hydrolysis of the undesired enantiomer (ee = 95%).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | ee/dr | Complexity | Scalability |
|---|---|---|---|---|
| Kinetic Resolution | 75–85 | ee > 98% | High | Moderate |
| Aza-Prins | 60–70 | dr = 3:1 | Medium | High |
| RCM | 70–85 | N/A | Medium | Low |
| Enzymatic Res. | 80–90 | ee = 95% | Low | High |
Chemical Reactions Analysis
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Scientific Research Applications
(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors used in the treatment of diseases like hepatitis C.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. It acts as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and functions as a GABAB receptor agonist. By binding to and activating these receptors in the central nervous system, it mimics the effects of GABA, leading to various physiological responses.
Comparison with Similar Compounds
Key Properties :
- CAS : 565456-77-1 (hydrochloride salt)
- Molecular Formula: C₉H₁₅NO₂·HCl
- Molecular Weight : 205.68 g/mol
- Stereochemistry : The (1R,2R,5S) configuration ensures optimal binding to enzymatic targets, as seen in its role in Boceprevir synthesis .
- Synthesis : Prepared via stereoselective cyclopropanation of N-allyl enamine carboxylates using CuBr/PhIO₂-mediated conditions, followed by diastereoselective reduction .
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemical Differences
The table below highlights critical differences in substituents, stereochemistry, and applications among analogous 3-azabicyclo[3.1.0]hexane derivatives:
Key Observations :
- Stereochemical Impact : The (1R,2R,5S) configuration in the target compound enhances metabolic stability and target affinity compared to (1S,5R) isomers, which exhibit reduced bioactivity .
- Substituent Effects : The 6,6-dimethyl groups in the target compound increase steric hindrance, improving resistance to enzymatic degradation .
- Functional Group Roles : tert-butoxycarbonyl (Boc) groups in analogs like CAS 1389359-96-9 serve as protective groups during peptide synthesis, whereas ketone derivatives (e.g., 2-azabicyclo[3.1.0]hexan-3-one) are precursors for heterocyclic expansions .
Pharmacological Relevance
- The target compound’s hydrochloride salt is pivotal in synthesizing Boceprevir , where its stereochemistry ensures precise binding to HCV NS3/4A protease .
- Analog mazisotine (CAS 709031-45-8), a somatostatin receptor agonist, uses a related 3-azabicyclo[3.1.0]hexane scaffold but with a carboxamide substituent, demonstrating structural versatility in drug design .
Biological Activity
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate, also known as methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, is a bicyclic compound with potential biological activities. Its molecular formula is CHNO and it has a molecular weight of 141.17 g/mol . This compound has garnered attention for its pharmacological properties and applications in medicinal chemistry.
- CAS Number : 1236061-30-5
- Molecular Weight : 141.17 g/mol
- Molecular Formula : CHNO
Pharmacological Properties
Research indicates that (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate exhibits several biological activities:
- Antiinflammatory Activity : This compound has shown potential in reducing inflammation, making it a candidate for the development of anti-inflammatory drugs .
- Hepatotropic Effects : Studies suggest that it may have protective effects on liver tissues, indicating its potential use in hepatoprotective therapies .
- Virucidal Activity : Preliminary findings indicate that this compound may possess virucidal properties, which could be beneficial in treating viral infections .
While specific mechanisms of action for (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate have not been thoroughly elucidated in the literature, its structural similarity to other bicyclic compounds suggests possible interactions with neurotransmitter receptors and enzymes involved in inflammatory pathways.
Synthesis and Derivatives
A significant body of research focuses on the synthesis of derivatives of this compound through various chemical reactions, including palladium-catalyzed cyclopropanation methods . These derivatives may exhibit enhanced biological activities or novel pharmacological profiles.
| Compound | Biological Activity |
|---|---|
| (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | Antiinflammatory, Hepatotropic, Virucide |
| CP-866,087 | Mu opioid receptor antagonist |
The synthesis of related compounds has led to the discovery of new pharmacological agents such as CP-866,087, which acts as a mu-opioid receptor antagonist and demonstrates the potential for developing analgesics from this chemical scaffold .
Clinical Implications
The anti-inflammatory and hepatoprotective properties suggest potential therapeutic applications in conditions such as liver diseases and inflammatory disorders. Further studies are warranted to explore these applications in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
